molecular formula C24H28N4S2 B383369 (E)-1-cyclohexyl-3-(2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethyl)thiourea CAS No. 328106-55-4

(E)-1-cyclohexyl-3-(2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethyl)thiourea

Cat. No.: B383369
CAS No.: 328106-55-4
M. Wt: 436.6g/mol
InChI Key: HTWVGZNXGCTGDE-UHFFFAOYSA-N
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Description

The compound (E)-1-cyclohexyl-3-(2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethyl)thiourea (CAS: 328106-55-4) features a thiazole core substituted with phenylimino and phenyl groups, a cyclohexyl moiety, and a thiourea linkage. Its structural complexity arises from the conjugation of the thiazole ring with aromatic and aliphatic substituents, which influence its physicochemical and biological properties.

Properties

IUPAC Name

1-cyclohexyl-3-[2-(4-phenyl-2-phenylimino-1,3-thiazol-3-yl)ethyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4S2/c29-23(26-20-12-6-2-7-13-20)25-16-17-28-22(19-10-4-1-5-11-19)18-30-24(28)27-21-14-8-3-9-15-21/h1,3-5,8-11,14-15,18,20H,2,6-7,12-13,16-17H2,(H2,25,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWVGZNXGCTGDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NCCN2C(=CSC2=NC3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-cyclohexyl-3-(2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethyl)thiourea is a thiourea derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications, drawing from various research studies.

1. Synthesis and Structural Characteristics

Thioureas are known for their ability to form hydrogen bonds, which is crucial for their biological activity. The synthesis of this compound involves the reaction of cyclohexyl isothiocyanate with appropriate amines and thiazole derivatives. The resulting compound features a thiazole moiety, which contributes to its biological properties.

2.1 Antimicrobial Activity

Thiourea derivatives have shown significant antimicrobial properties against various pathogens. Studies indicate that this compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. The minimum inhibitory concentration (MIC) values for this compound are reported in the range of 0.25 to 8 μg/mL, indicating strong efficacy against these pathogens .

Pathogen MIC (μg/mL)
Staphylococcus aureus0.25 - 8
Streptococcus pyogenes0.5 - 1

2.2 Anticancer Activity

Research has demonstrated that thiourea derivatives can inhibit the growth of various cancer cell lines. For instance, this compound has shown promising results against breast and prostate cancer cell lines, with IC50 values ranging from 3 to 14 µM . The compound's mechanism may involve the inhibition of angiogenesis and alteration of cancer cell signaling pathways.

Cancer Cell Line IC50 (µM)
Breast Cancer3 - 14
Prostate Cancer3 - 14

2.3 Antioxidant Activity

The antioxidant potential of thiourea derivatives is also notable. In various assays, including DPPH and ABTS radical scavenging tests, this compound exhibited strong reducing power, making it a candidate for further exploration in oxidative stress-related conditions .

3. Case Studies

Case Study: Antimicrobial Efficacy
In a recent study evaluating several thiourea derivatives, this compound was found to be among the most effective compounds against S. aureus, with an MIC significantly lower than standard antibiotics . This highlights its potential as an alternative treatment option in antibiotic-resistant infections.

Case Study: Cancer Treatment
Another investigation focused on the anticancer properties of thioureas revealed that this compound effectively induced apoptosis in human leukemia cells, demonstrating an IC50 of 1.50 µM . This finding supports its development as a therapeutic agent for hematological malignancies.

4. Conclusion

This compound represents a promising compound in the realm of medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer effects. Continued research into its mechanisms of action and potential applications could lead to significant advancements in therapeutic strategies against resistant pathogens and various cancers.

Scientific Research Applications

Biological and Pharmacological Applications

1. Antitumor Activity

Thiourea derivatives, including (E)-1-cyclohexyl-3-(2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethyl)thiourea, have shown promising antitumor properties. Research indicates that compounds with thiazole and thiourea moieties can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression. For instance, studies have demonstrated that certain thioureas exhibit cytotoxic effects against different cancer cell lines, suggesting potential use in cancer therapy .

2. Enzyme Inhibition

This compound may also serve as an effective inhibitor of specific enzymes linked to various diseases. Thioureas are known to inhibit acetylcholinesterase, an enzyme critical in neurodegenerative diseases like Alzheimer's. The structural similarity of this compound to known acetylcholinesterase inhibitors positions it as a candidate for further research in this area .

3. Antimicrobial Properties

Research has highlighted the antimicrobial potential of thiourea derivatives. Compounds similar to this compound have demonstrated activity against a range of bacteria and fungi, indicating their potential as therapeutic agents in treating infections .

4. Coordination Chemistry

Thioureas are recognized for their ability to form coordination complexes with transition metals. The compound can act as a ligand, forming stable complexes that may exhibit enhanced biological activities or novel properties. Studies on related thioureas have shown that metal complexes can have improved pharmacological profiles compared to their non-complexed forms .

Material Science Applications

1. Organocatalysis

Thiourea derivatives are emerging as organocatalysts in organic synthesis due to their ability to facilitate various chemical reactions under mild conditions. This compound could potentially be explored for its catalytic properties in asymmetric synthesis, providing a greener alternative to traditional catalysts .

2. Polymer Chemistry

The unique chemical structure of thioureas allows them to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Investigations into the use of thiourea derivatives in polymer science suggest that they can serve as additives or monomers in the development of advanced materials .

Table 1: Summary of Biological Activities

Activity Type Description Reference
AntitumorInhibition of cancer cell proliferation and induction of apoptosis
Enzyme InhibitionPotential acetylcholinesterase inhibitor for Alzheimer's disease
AntimicrobialEfficacy against various bacterial and fungal strains
Coordination ChemistryFormation of metal complexes enhancing biological activity

Table 2: Material Science Applications

Application Description Reference
OrganocatalysisUse as a catalyst in organic reactions
Polymer ChemistryIncorporation into polymers for enhanced properties

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Substituents Functional Groups Molecular Formula Key Properties/Applications Reference
(E)-1-Cyclohexyl-3-(2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethyl)thiourea (Target) Cyclohexyl, phenylimino-thiazole, thiourea Thiazole, thiourea, aromatic rings C₂₄H₂₅N₅S₂ High lipophilicity, hydrogen bonding
N-(4-(4-Phenyl-2-(phenylimino)thiazol-3(2H)-yl)phenyl)acetamide (6b) Acetamide, phenylimino-thiazole Thiazole, acetamide, aromatic rings C₁₈H₁₇N₃OS IR: 3292 (N–H), 1668 cm⁻¹ (C=O)
4-{4-[(E)-{[(E)-3-Cyclohexyl-4-(4-nitrophenyl)thiazol-2(3H)-ylidene]hydrazone}methyl]phenyl}morpholine (22) Cyclohexyl, nitrophenyl, morpholine Thiazole, hydrazone, morpholine C₂₉H₃₂N₆O₃S Enhanced solubility from morpholine
Ethyl 2-(2-oxo-4-phenylbenzo[d]thiazol-3(2H)-yl)acetate (8g) Ester, benzothiazolone Benzothiazolone, ester C₁₇H₁₅NO₃S Lower hydrogen-bonding capacity

Key Observations :

  • Thiourea vs. Acetamide : The target compound’s thiourea group enables stronger hydrogen bonding compared to the acetamide in 6b , which may enhance interactions with biological targets .
  • Cyclohexyl vs. Morpholine : The cyclohexyl group in the target increases lipophilicity, whereas morpholine in 22 improves aqueous solubility due to its polar oxygen atom .
  • Thiazole vs. Benzothiazolone: The benzothiazolone ring in 8g introduces a ketone group, reducing planarity and altering electronic properties compared to the phenylimino-thiazole core in the target .

Physicochemical and Spectral Properties

  • IR Spectroscopy : The target’s thiourea group is expected to show N–H stretches (~3200–3400 cm⁻¹) and C=S stretches (~1250 cm⁻¹). In contrast, 6b exhibits acetamide C=O stretches at 1668 cm⁻¹ .
  • Solubility : The cyclohexyl group in the target may reduce water solubility compared to morpholine-containing 22 , which benefits from the polar morpholine ring .
  • Crystallography : Thiazole derivatives like (E)-3-(4-Methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one () lack classical hydrogen bonds, whereas the target’s thiourea could form N–H···S or N–H···N interactions .

Q & A

What are the optimized synthetic routes for (E)-1-cyclohexyl-3-(2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethyl)thiourea, and how do reaction conditions influence yield?

Classification: Basic (Synthesis & Characterization)
Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with the preparation of the thiazole-quinoline core, followed by sequential introduction of the cyclohexylthiourea moiety. A validated protocol includes:

  • Step 1: Condensation of 4-phenyl-2-(phenylimino)thiazole with ethylenediamine under reflux in ethanol (80 mL) using NaH as a base .
  • Step 2: Reaction with cyclohexyl isothiocyanate in acetonitrile with K₂CO₃ as a catalyst, followed by purification via column chromatography .
    Key factors affecting yield include solvent polarity (e.g., ethanol vs. acetonitrile), reaction temperature (reflux vs. room temperature), and catalyst choice. For example, NaH enhances nucleophilic substitution efficiency, while K₂CO₃ optimizes thiourea coupling .

How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in thiourea derivatives like this compound?

Classification: Basic (Characterization)
Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks to distinguish imine (C=N, δ ~160 ppm) and thiourea (C=S, δ ~180 ppm) groups. The cyclohexyl group shows characteristic multiplet signals at δ 1.2–1.8 ppm .
  • IR: Confirm the presence of N-H stretches (~3300 cm⁻¹ for thiourea) and C=S vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validate molecular weight (436.6 g/mol) and fragmentation patterns, such as cleavage at the thiourea linkage .
    Contradictions in data (e.g., unexpected tautomerism) require comparative analysis with analogs, such as 1-allyl-3-cyclohexylthiourea, to confirm electronic effects .

What experimental strategies address contradictions in reported biological activity of this compound across different studies?

Classification: Advanced (Data Contradiction Analysis)
Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

  • Purity Variations: Ensure ≥95% purity via HPLC and control for residual solvents .
  • Assay Conditions: Standardize cell lines (e.g., HepG2 vs. HEK293), exposure time, and solvent (DMSO concentration ≤0.1%) .
  • Structural Confirmation: Verify the (E)-configuration via NOESY NMR, as stereoisomerism critically impacts receptor binding .
    Replicate studies under harmonized protocols, referencing methodologies from fluconazole-thiadiazole hybrids for cross-validation .

How to design a long-term environmental fate study for this compound, considering its thiourea and aromatic moieties?

Classification: Advanced (Environmental Impact)
Methodological Answer:
Adopt a tiered approach inspired by Project INCHEMBIOL :

  • Phase 1 (Lab): Assess hydrolysis (pH 4–9), photolysis (UV-Vis), and biodegradability (OECD 301F). Thiourea groups may hydrolyze to urea under alkaline conditions .
  • Phase 2 (Microcosm): Evaluate soil adsorption (Kd) and bioaccumulation in model organisms (e.g., Daphnia magna). The phenylimino group may increase lipophilicity (logP ~3.5), requiring GC-MS for trace detection .
  • Phase 3 (Field): Monitor degradation products (e.g., phenylurea derivatives) in water/sediment systems using LC-QTOF-MS .

What mechanistic studies are recommended to elucidate the compound’s inhibition of cytochrome P450 enzymes?

Classification: Advanced (Pharmacological Mechanism)
Methodological Answer:

  • In Silico Docking: Use AutoDock Vina to model interactions with CYP3A4 active sites, focusing on hydrogen bonding with thiourea sulfur and π-π stacking of phenyl rings .
  • Enzyme Kinetics: Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive). Compare with 1-phenyl-2-thiourea derivatives, which show competitive inhibition at Ki ~5 µM .
  • Metabolite Profiling: Identify reactive intermediates (e.g., sulfoxide via oxidation) using LC-MS/MS, referencing protocols for thiadiazole-azole hybrids .

How does substituent variation (e.g., fluorophenyl vs. methyl groups) impact the compound’s physicochemical and bioactive properties?

Classification: Advanced (Structure-Activity Relationship)
Methodological Answer:

  • Electronic Effects: Introduce electron-withdrawing groups (e.g., -F) to enhance metabolic stability. Fluorophenyl analogs (logD ~2.8) show increased membrane permeability vs. methyl derivatives (logD ~3.2) .
  • Stereochemical Impact: Compare (E)- and (Z)-isomers via X-ray crystallography (as in 5-ethyl-2-(4-fluorophenyl)-pyrazolones) to correlate geometry with bioactivity .
  • Thermodynamic Solubility: Use shake-flask method with PBS (pH 7.4) and DSC to monitor polymorphic changes induced by substituents .

What in vivo models are appropriate for evaluating this compound’s neuroprotective potential, and how to mitigate toxicity risks?

Classification: Advanced (In Vivo Evaluation)
Methodological Answer:

  • Model Selection: Use MPTP-induced Parkinson’s disease in C57BL/6 mice, with dose escalation (10–50 mg/kg, oral) and behavioral assays (rotarod, open field) .
  • Toxicity Mitigation: Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine). Preclinical data from thiourea-azole hybrids suggest hepatotoxicity thresholds at 100 mg/kg .
  • Bioavailability Enhancement: Formulate as nanosuspensions (particle size <200 nm) to improve CNS penetration, referencing methods for quinoline derivatives .

How can computational methods predict and rationalize conflicting data on this compound’s antioxidant vs. pro-oxidant effects?

Classification: Advanced (Computational Chemistry)
Methodological Answer:

  • DFT Calculations: Compute HOMO/LUMO energies to predict redox behavior. Lower HOMO energy (-5.2 eV) suggests antioxidant potential via radical scavenging .
  • Molecular Dynamics (MD): Simulate interactions with ROS (e.g., •OH) in lipid bilayers to assess membrane localization effects .
  • Machine Learning: Train models on PubChem datasets (e.g., thiourea derivatives) to classify pro-oxidant activity under high glutathione conditions .

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